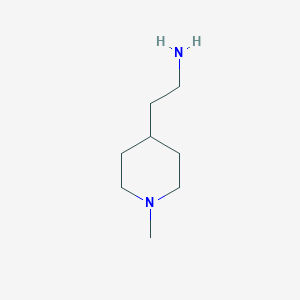

2-(1-Methylpiperidin-4-yl)ethanamine

描述

Emerging Role in Advanced Organic Synthesis

The primary role of 2-(1-Methylpiperidin-4-yl)ethanamine in advanced organic synthesis is that of a versatile building block or intermediate. umich.edu Its bifunctional nature, possessing both a primary and a tertiary amine, allows for its selective incorporation into larger molecules through a variety of chemical transformations.

The primary amine group is a nucleophilic center that can readily participate in reactions such as reductive amination with aldehydes and ketones, or amide bond formation with carboxylic acids and their derivatives. researchgate.net These reactions are fundamental in the construction of complex molecules, enabling the attachment of the 2-(1-Methylpiperidin-4-yl)ethyl side chain to a wide range of scaffolds. This strategic introduction of the piperidine (B6355638) moiety is a common tactic in drug discovery to explore the structure-activity relationship of a lead compound. While specific, named reactions detailing the use of this compound are not extensively documented in dedicated studies, its utility is evident from its inclusion in the synthesis of more complex, patented compounds. researchgate.net

Potential Contributions to Medicinal Chemistry and Biological Sciences

The true potential of this compound is realized when it is incorporated into larger molecules designed to interact with biological systems. The structural and electronic properties of the 1-methylpiperidine (B42303) group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Several studies on complex molecules containing the 1-methylpiperidin-4-yl moiety have demonstrated potent biological activity. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives featuring a 1-methylpiperidin-4-yl group exhibited significant antiproliferative activity against various cancer cell lines. nih.gov In another study, a 5-methoxyquinoline (B23529) derivative containing a 1-methylpiperidin-4-ylamino group showed promising anti-viability activity against tumor cell lines. umich.edu These findings underscore the potential of the this compound building block to contribute to the development of new therapeutic agents, particularly in oncology. A patent has also listed this compound as a chemical group for use in modifying hyaluronic acid derivatives, suggesting its utility in drug delivery systems. researchgate.net

While direct biological evaluation of this compound itself is not widely reported, its consistent presence in biologically active compounds points to its importance as a key structural element for achieving desired therapeutic effects.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | sigmaaldrich.comalfa-chemistry.com |

| Molecular Weight | 142.24 g/mol | sigmaaldrich.comalfa-chemistry.com |

| CAS Number | 20845-38-9 | alfa-chemistry.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | IKJXAMMGTSTBLQ-UHFFFAOYSA-N | sigmaaldrich.comalfa-chemistry.com |

Table 1: Physicochemical Properties of this compound

| Parent Molecule Scaffold | Biological Activity | Reference |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | Antiproliferative (Anticancer) | nih.gov |

| 5-methoxyquinoline | Anti-viability against tumor cell lines | umich.edu |

| Hyaluronic acid derivative | Drug delivery | researchgate.net |

Table 2: Examples of Biologically Active Scaffolds Incorporating the 1-Methylpiperidin-4-yl Moiety

Structure

3D Structure

属性

IUPAC Name |

2-(1-methylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJXAMMGTSTBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567487 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-38-9 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methyl-4-piperidinyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Methylpiperidin 4 Yl Ethanamine and Analogues

Total Synthesis Approaches to 2-(1-Methylpiperidin-4-yl)ethanamine

Total synthesis strategies focus on constructing the molecule from acyclic precursors or by elaborating a pre-formed piperidine (B6355638) ring.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines from carbonyl compounds. youtube.comlibretexts.org The process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent to the corresponding amine. libretexts.orgyoutube.com

In the context of piperidine synthesis, reductive amination is frequently employed to introduce substituents onto the piperidine ring. For example, a ketone such as 1-methylpiperidin-4-one can be reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield N-substituted piperidine derivatives. libretexts.orgbeilstein-journals.orgnih.gov While direct synthesis of this compound via reductive amination of 1-methylpiperidin-4-one with aminoacetaldehyde would be challenging due to the instability of the aldehyde, related strategies are employed. A common approach involves the reductive amination of a ketone with an amine, followed by further modifications. beilstein-journals.orgnih.gov For instance, the synthesis of various σ₁ receptor ligands involves the reductive amination of substituted piperidin-4-one intermediates with a range of primary and secondary amines. nih.gov

The choice of reducing agent is crucial. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the initial ketone before imine formation, whereas milder reagents like NaBH₃CN are selective for the protonated iminium ion, allowing for a one-pot reaction. youtube.comyoutube.com Iron-catalyzed reductive aminations using paraformaldehyde have also been developed as a more sustainable method for producing N-methylamines. nih.gov

Stepwise elaboration involves building the desired side chain onto a pre-existing piperidine core. This is a common strategy to achieve the 2-(aminoethyl) side chain at the C4 position.

One such method is the Wittig reaction . This reaction can be used to introduce a two-carbon chain onto the piperidin-4-one skeleton. For example, a protected piperidin-4-one can undergo a Wittig reaction to form an alkene, which is then subjected to further chemical transformations. A synthetic route toward aminoethyl-substituted piperidine derivatives utilized a Wittig reaction to introduce a C₂ chain, which was subsequently converted into the target amino group through a series of steps including reduction. nih.gov

Another important method is the Strecker synthesis or related nitrile additions. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide yields an α-amino nitrile. researchgate.net This nitrile group can then be reduced to a primary amine. A similar strategy could be envisioned for the target molecule, starting with 1-methylpiperidin-4-one reacting with a cyanide source to form (1-methylpiperidin-4-yl)acetonitrile (B574468). Subsequent reduction of the nitrile group, typically with a powerful reducing agent like LiAlH₄ or through catalytic hydrogenation, would yield the final product, this compound. libretexts.org

The compound 1-methylpiperidin-4-one is a pivotal intermediate for the synthesis of this compound and many other pharmacologically active molecules. wikipedia.orglookchem.com Several methods for its synthesis have been reported.

One of the earliest and most well-known methods involves a Dieckmann cyclization . wikipedia.orgresearchgate.net This approach starts with a double Michael addition between methylamine (B109427) and two equivalents of an acrylic ester (e.g., ethyl acrylate). The resulting diester undergoes an intramolecular Claisen condensation (the Dieckmann cyclization) to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield 1-methylpiperidin-4-one. wikipedia.orgdtic.mil

Another established route involves the condensation of methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate . wikipedia.orgchemicalbook.com This method, followed by hydrolysis and decarboxylation, can produce 1-methyl-4-piperidone (B142233) with high yield and purity. chemicalbook.com

A third approach is the ring closure of 1,5-dichloro-3-pentanone with methylamine . wikipedia.org This method provides a more direct cyclization to form the piperidone ring.

| Synthetic Method for 1-Methylpiperidin-4-one | Key Reactants | Key Reaction Type | Reference(s) |

| McElvain Synthesis | Methylamine, Ethyl acrylate | Michael addition, Dieckmann cyclization | wikipedia.orgdtic.mil |

| Acetonedicarboxylic Acid Route | Methylamine, Formaldehyde, Diethyl 1,3-acetonedicarboxylate | Mannich-type reaction, Cyclization | wikipedia.orgchemicalbook.com |

| Dihaloketone Cyclization | Methylamine, 1,5-Dichloro-3-pentanone | Nucleophilic substitution, Cyclization | wikipedia.org |

Synthesis of Structurally Related Piperidine Derivatives

The synthesis of analogues often involves either building the piperidine ring with the desired substituents from the outset or modifying an existing piperidine scaffold.

The formation of the piperidine ring is the cornerstone of synthesizing these heterocycles. Several cyclization strategies are prominent in organic chemistry.

The Dieckmann condensation , as mentioned previously, is a powerful tool for forming six-membered rings, including piperidones, which are versatile intermediates. beilstein-journals.orgwikipedia.orgresearchgate.net The reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. researchgate.net

The Petrenko-Kritschenko piperidone synthesis is another classic method. It involves a double Mannich reaction where two moles of an aldehyde are condensed with a primary amine and a β-keto ester, such as a dialkyl acetonedicarboxylate. dtic.milchemrevlett.com

Modern methods also include transition-metal-catalyzed reactions. For example, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can form the piperidine ring under mild conditions, offering good functional group tolerance. organic-chemistry.org

Once a piperidine ring is formed, it can be further modified to create a diverse library of derivatives. This functionalization can occur at the ring nitrogen or at various carbon positions.

N-Functionalization: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation can be achieved by reacting the piperidine with alkyl halides. google.com For instance, a secondary piperidine can be reacted with a compound containing a leaving group (like chlorine or bromine) in the presence of a base to introduce a new substituent on the nitrogen. google.com Similarly, N-acylation is readily accomplished using acyl chlorides or anhydrides.

C-Functionalization: The carbon atoms of the piperidine ring can also be functionalized. Ketones like 1-methylpiperidin-4-one serve as handles for extensive C4-functionalization through reactions like reductive amination, the Wittig reaction, or Grignard additions. beilstein-journals.orgnih.gov In one synthetic scheme, a protected piperidin-4-one was converted to a spirocyclic derivative, which was then subjected to reductive amination and N-protection/deprotection steps to afford a key intermediate for an alogliptin (B1666894) analogue. beilstein-journals.org This highlights how existing scaffolds can be intricately modified to achieve complex target molecules.

Diversification of the Ethanamine Side Chain

The ethanamine side chain of the target molecule is a primary site for chemical modification to generate novel analogues with potentially varied properties. Synthetic strategies for diversification often begin with precursors like (1-methylpiperidin-4-yl)acetaldehyde (B41594) or involve direct modification of the final this compound product.

One key method involves the homologation of a ketone precursor. For instance, the synthesis of various 4-(2-aminoethyl)piperidine scaffolds can be achieved through the conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone like a dihydropyridin-4(1H)-one, followed by a Wittig reaction to introduce the two-carbon chain. nih.gov Subsequent reactions can then introduce a variety of amino moieties at the terminus of this new side chain. nih.gov

Another versatile precursor for side-chain diversification is (1-methylpiperidin-4-yl)acetaldehyde. This intermediate can undergo a range of chemical reactions. For example, oxidation of the aldehyde group yields (1-methylpiperidin-4-yl)acetic acid, which can then be coupled with different amines to form amides. Alternatively, the aldehyde can undergo reductive amination with various primary or secondary amines to generate N-substituted derivatives of this compound. vulcanchem.com

Direct alkylation or acylation of the primary amine in this compound represents another route for diversification, allowing for the introduction of a wide array of functional groups onto the terminal nitrogen of the ethanamine side chain.

Catalytic Approaches in the Synthesis of the this compound Scaffold

Catalysis is central to the efficient synthesis of the this compound core structure. Both metal-based and, more recently, organocatalytic methods have been explored to construct the piperidine ring and introduce the required functional groups.

Metal-Catalyzed Transformations

Metal-catalyzed hydrogenation is the most prevalent and economically viable method for synthesizing this compound. The typical starting material for this transformation is (1-methylpiperidin-4-yl)acetonitrile. This reaction involves the reduction of the nitrile group (–C≡N) to a primary amine (–CH2NH2).

A variety of metal catalysts are effective for this transformation, with Raney Nickel being a common choice due to its high activity and cost-effectiveness. umich.edugoogle.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. Other group 10 metals, such as palladium and platinum, are also highly effective. nih.gov Furthermore, catalysts based on ruthenium, cobalt, and iridium have been successfully applied in the hydrogenation of pyridine (B92270) and other nitrogen-containing heterocycles, highlighting the broad utility of metal catalysis in this area. nih.gov For example, ruthenium(II) and rhodium(I) complexes have been noted for their efficacy in the hydrogenation of pyridine derivatives. nih.gov The choice of catalyst is a critical parameter for ensuring high selectivity towards the desired primary amine, as side reactions can lead to the formation of secondary and tertiary amines. wikipedia.org

Organocatalytic Methods

While less common for this specific target, organocatalytic methods represent an emerging and attractive strategy for synthesizing piperidine scaffolds, often providing high levels of stereocontrol without the need for metal catalysts. nih.gov These methods frequently rely on the use of small chiral organic molecules, such as derivatives of cinchona alkaloids or proline, to catalyze key bond-forming reactions. researchgate.netthieme-connect.de

For the synthesis of substituted piperidines, organocatalytic Mannich reactions and Michael additions are prominent strategies. nih.gov For instance, a hybrid bio-organocatalytic cascade has been developed that uses a transaminase to form a reactive intermediate that then undergoes an organocatalyzed Mannich reaction to build the piperidine ring. nih.gov Although a direct organocatalytic reduction of (1-methylpiperidin-4-yl)acetonitrile is not widely established, the principles of transfer hydrogenation using organocatalysts are an area of active research. These approaches offer the potential for greener and more enantioselective synthetic routes to complex piperidine derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. Analysis of the solvent system and reagent stoichiometry are crucial for developing efficient and scalable synthetic processes.

Solvent System Analysis and Selection

The choice of solvent significantly impacts the efficiency of the catalytic hydrogenation of (1-methylpiperidin-4-yl)acetonitrile. Alcoholic solvents are frequently employed, with studies showing that ethanol (B145695) and methanol (B129727) are effective media for the reaction. umich.edu In one study comparing solvents for the reduction of a nitrile with a Raney Ni/KBH4 system, ethanol was selected as the optimal solvent over options like tetrahydrofuran (B95107) (THF) and dichloromethane, which were found to hinder the reduction significantly. umich.edu The use of additives within the solvent system, such as ammonia (B1221849) or potassium hydroxide, can also be beneficial. Ammonia is often used in Raney Nickel reductions to suppress the formation of secondary and tertiary amine byproducts. google.com The selection is a balance of reactivity, safety, and environmental considerations.

Table 1: Effect of Solvent on the Reduction of 2-Phenylacetonitrile (B1602554) (an analogue)

| Entry | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | 45 min | 92 |

| 2 | Methanol | - | Good |

| 3 | THF | 24 h | No reaction |

| 4 | Dichloromethane | 24 h | No reaction |

Data derived from a study on a model aliphatic nitrile using a Raney Ni/KBH4 system. umich.edu

Reagent Stoichiometry and Reaction Kinetics

The stoichiometry of reagents, particularly the ratio of the substrate to the reducing agent and the catalyst loading, is a key factor in optimizing the synthesis. In reductions using metal hydrides like potassium borohydride (B1222165) (KBH4) with a Raney Nickel catalyst, the molar ratio of the nitrile to KBH4 has a profound effect on the reaction yield. Studies have shown that increasing the molar ratio of KBH4 to the nitrile substrate from 2:1 to 4:1 can dramatically increase the yield from 43% to 92%. umich.edu However, further increases beyond a 4:1 ratio may not lead to a significant improvement in yield. umich.edu

The amount of catalyst, reaction temperature, and hydrogen pressure are also critical kinetic parameters. academax.com Raney Nickel reductions can be rapid, with some hydrogenations completing in as little as 15-60 minutes at moderate temperatures (e.g., 50°C) and pressures (e.g., 50 p.s.i.). google.com The optimal temperature is a trade-off between reaction rate and selectivity; for instance, reducing aliphatic nitriles at 0°C may yield slightly higher results than at room temperature, but requires a longer reaction time. umich.edu

Table 2: Optimization of Reagent Stoichiometry for Aliphatic Nitrile Reduction

| Entry | Substrate:KBH4 Ratio (molar) | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:2 | Room Temp. | 120 | 43 |

| 2 | 1:3 | Room Temp. | 60 | 80 |

| 3 | 1:4 | Room Temp. | 45 | 92 |

| 4 | 1:5 | Room Temp. | 40 | 92 |

| 5 | 1:4 | 0 | 120 | 93 |

Data derived from a study on a model aliphatic nitrile using a Raney Ni catalyst. umich.edu

Temperature and Pressure Influence on Synthesis Pathways

The synthesis of this compound and its analogues, particularly through the common route of nitrile reduction, is significantly influenced by reaction parameters such as temperature and pressure. These factors are critical in controlling reaction rate, yield, and selectivity by preventing the formation of secondary and tertiary amine byproducts. The optimization of these conditions is highly dependent on the chosen catalyst, solvent, and specific substrate.

One of the primary methods for synthesizing this compound is the catalytic hydrogenation of (1-methylpiperidin-4-yl)acetonitrile. The conditions for this type of transformation are crucial for achieving high yields of the desired primary amine.

Research Findings on Temperature Effects

Studies on the reduction of aliphatic nitriles provide insight into the role of temperature. For instance, research on the reduction of 2-phenylacetonitrile, an aliphatic nitrile, using a Raney Ni/KBH4 system demonstrated a clear dependence of yield on temperature. The optimal temperature for this specific system was found to be room temperature. umich.edusemanticscholar.org Increasing the temperature beyond this point led to a decrease in the isolated yield of the primary amine. umich.edusemanticscholar.org Conversely, lowering the temperature to 0°C resulted in a marginal increase in yield, but at the cost of a significantly longer reaction time. umich.edusemanticscholar.org

This contrasts with other catalytic systems and substrates. For example, the hydrogenation of (±)-4-methoxymandelonitrile benzoate (B1203000) using Raney Ni found an optimal temperature of around 100°C. researchgate.net In this case, temperatures both above and below this optimum resulted in lower yields of the target amine, tembamide (B1604535). researchgate.net In some reductive amination reactions using carbon monoxide as the reducing agent, temperature studies have indicated no significant trend in yield at temperatures above 140°C. researchgate.net However, for these reactions, as the nucleophilicity of the amine decreases, an elevation in temperature to a range of 130-200°C may be necessary to facilitate the reaction. researchgate.net

Table 1: Influence of Temperature on the Yield of Primary Amine from Aliphatic Nitrile Reduction This table illustrates the effect of varying temperature on the yield of 2-phenylethanamine from 2-phenylacetonitrile using a Raney Ni/KBH4 system.

| Temperature (°C) | Reaction Time (min) | Yield (%) |

| 0 | 120 | 93 |

| Room Temp. | 45 | 92 |

| 40 | 45 | 85 |

| 50 | 45 | 84 |

| 60 | 40 | 32 |

| Data sourced from a study on the reduction of aliphatic nitriles. umich.edu |

Research Findings on Pressure Influence

Pressure, particularly of the hydrogen gas in catalytic hydrogenation, is another key parameter. In the synthesis of tembamide via nitrile hydrogenation with Raney Ni and Raney Co, the hydrogen pressure was set at 5 bar for the optimization experiments. researchgate.net For certain reductive amination processes utilizing carbon monoxide, pressure was observed to have minimal influence on the reaction outcome above 30 bar. researchgate.net However, a significant decrease in the reaction rate was noted when the pressure was lowered from 30 to 20 bar. researchgate.net

In the context of producing primary amines from various nitriles, heterogeneous catalytic hydrogenation is a common industrial method. bme.hu The control of selectivity is a critical issue, often managed by adjusting pressure and temperature. bme.hu For example, the hydrogenation of various nitriles has been successfully performed at a pressure of 5 bar and a temperature of 85°C in the presence of a nickel catalyst. bme.hu Other studies on low-pressure hydrogenation of nitriles using ruthenium pincer complexes highlight the feasibility of these reactions under milder conditions, which is environmentally advantageous. researchgate.net The synthesis of venlafaxine, which shares structural motifs with piperidine derivatives, involves a key nitrile hydrogenation step that can be performed under continuous-flow conditions at elevated pressure. nih.govnih.gov

Table 2: Influence of Pressure on a Model Reductive Amination Reaction This table shows the effect of carbon monoxide pressure on the conversion rate in a model reductive amination reaction.

| Entry | Pressure (bar) | Conversion (%) |

| 1 | 50 | 92 |

| 2 | 40 | 92 |

| 3 | 30 | 91 |

| 4 | 20 | 79 |

| 5 | 5 | 28 |

| Data from a model reductive amination reaction showing pressure effects. researchgate.net |

Chemical Transformations and Reactivity of 2 1 Methylpiperidin 4 Yl Ethanamine

Reactions at the Amine Functionality

The primary amine group (-NH2) at the terminus of the ethyl side chain is a potent nucleophile and serves as the primary site for a variety of functional group transformations.

Nucleophilic Substitution Reactions

The primary amine of 2-(1-Methylpiperidin-4-yl)ethanamine readily participates in nucleophilic substitution reactions. As a strong nucleophile, it can attack electrophilic carbon centers, displacing a suitable leaving group. organic-chemistry.orglibretexts.org This reactivity is characteristic of bimolecular nucleophilic substitution (SN2) pathways, particularly with primary and secondary alkyl halides. youtube.com The reaction results in the formation of a new carbon-nitrogen bond, yielding secondary amines.

The general mechanism involves the lone pair of electrons on the primary nitrogen atom attacking the electrophilic carbon of an alkyl halide, leading to a transition state where the new C-N bond is forming as the carbon-halogen bond is breaking. This process typically occurs with an inversion of stereochemistry if the electrophilic carbon is a chiral center. organic-chemistry.org Due to the increased nucleophilicity of the resulting secondary amine, these reactions can sometimes lead to polyalkylation if not carefully controlled. masterorganicchemistry.com

| Reactant 1 | Reactant 2 (Electrophile) | Reagents/Conditions | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., Bromoethane) | Aprotic Solvent (e.g., Acetonitrile), Base (e.g., K2CO3) to neutralize HBr | N-Ethyl-2-(1-methylpiperidin-4-yl)ethanamine | Nucleophilic Substitution (SN2) |

Acylation and Alkylation Processes

Alkylation: Alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt through "exhaustive methylation". masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods like reductive amination are often preferred.

Acylation: Acylation of the primary amine is a more controlled and common transformation, leading to the formation of stable amide derivatives. This reaction, a type of nucleophilic acyl substitution, typically involves reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. masterorganicchemistry.com Alternatively, carboxylic acids can be coupled directly with the amine using peptide coupling reagents such as N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt). researchgate.net This method is widely used for creating amide bonds under mild conditions. organic-chemistry.org

| Process | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Alkylation | This compound | Methyl Iodide (excess) | Forcing conditions | [2-(1-Methylpiperidin-4-yl)ethyl]trimethylammonium iodide (Quaternary Ammonium Salt) |

| Acylation | This compound | Acetyl Chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH2Cl2) | N-[2-(1-Methylpiperidin-4-yl)ethyl]acetamide |

| Acylation | This compound | Acetic Anhydride | Base (e.g., Pyridine) | N-[2-(1-Methylpiperidin-4-yl)ethyl]acetamide |

| Acylation | This compound | Benzoic Acid | EDC, HOBt, DMF | N-[2-(1-Methylpiperidin-4-yl)ethyl]benzamide |

Amide and Imine Formation

Amide Formation: As detailed in the acylation section (3.1.2), amides are robust functional groups synthesized from the reaction of the primary amine of this compound with carboxylic acids or their derivatives. sphinxsai.com The formation of an amide bond is a cornerstone of medicinal chemistry and materials science, providing structurally stable linkages. acs.org

Imine Formation: Imines, also known as Schiff bases, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). masterorganicchemistry.comyoutube.com The reaction with this compound proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. youtube.com Under mildly acidic conditions (pH ~4-5), this intermediate is protonated, and subsequently eliminates a molecule of water to form the C=N double bond of the imine. masterorganicchemistry.com This reaction is reversible and can be driven back to the starting materials by the addition of water. youtube.com

| Functional Group | Reactant 1 | Reactant 2 | Reagents/Conditions | Product Structure |

| Amide | This compound | Propanoic acid | Coupling Agent (e.g., DCC or EDC) | N-[2-(1-Methylpiperidin-4-yl)ethyl]propanamide |

| Imine | This compound | Acetone (a ketone) | Mild Acid Catalyst (e.g., p-TsOH), Dean-Stark trap to remove H2O | (E/Z)-N-(propan-2-ylidene)-2-(1-methylpiperidin-4-yl)ethan-1-amine |

| Imine | This compound | Benzaldehyde (an aldehyde) | Mild Acid Catalyst (e.g., p-TsOH), Toluene, Reflux | (E)-N-benzylidene-2-(1-methylpiperidin-4-yl)ethan-1-amine |

Reactions Involving the Piperidine (B6355638) Ring System

The tertiary amine within the N-methylated piperidine ring offers a secondary site for chemical modification, primarily through oxidation and reduction pathways.

Oxidation Pathways and Product Characterization

The tertiary nitrogen atom of the N-methylpiperidine ring is susceptible to oxidation. Treatment with common oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) leads to the formation of N-oxides. researchgate.net N-oxides of piperidine derivatives are common metabolites and can also serve as synthetic intermediates. google.com

The oxidation of N-methylpiperidine results in two potential diastereomeric products due to the formation of a new stereocenter at the nitrogen atom. The oxygen can add to the axial or equatorial face relative to the piperidine ring's chair conformation. Studies on related N-methylpiperidine systems have shown that the stereoselectivity of this oxidation depends on the oxidant used. researchgate.net For instance, mCPBA often shows a higher preference for axial attack compared to hydrogen peroxide. researchgate.net The resulting N-oxides can be characterized using spectroscopic methods like 13C NMR. researchgate.net

| Reactant | Oxidizing Agent | Solvent | Potential Products | Reaction Type |

| This compound | Hydrogen Peroxide (H2O2) | Water or Alcohol | 4-(2-Aminoethyl)-1-methylpiperidine 1-oxide (mixture of diastereomers) | N-Oxidation |

| This compound | meta-Chloroperbenzoic acid (mCPBA) | Dichloromethane (DCM) | 4-(2-Aminoethyl)-1-methylpiperidine 1-oxide (mixture of diastereomers) | N-Oxidation |

Reduction Reactions and Resulting Amine Derivatives

While the piperidine ring itself is a saturated heterocycle and thus resistant to further reduction under standard conditions, its derivatives can undergo reduction reactions.

Reduction of N-Oxides: The N-oxide formed from the oxidation of the piperidine nitrogen (as described in 3.2.1) can be readily reduced back to the parent tertiary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd) or other reagents like trivalent phosphorus compounds. This reduction is a key step if the N-oxide is used as a protecting group or as a prodrug that is converted back to the active parent amine in vivo. google.com

Reduction of Amide Derivatives: A second important reduction pathway involves the amide derivatives formed from the primary amine functionality (see 3.1.2). Amides can be reduced to secondary amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). For example, the reduction of N-[2-(1-Methylpiperidin-4-yl)ethyl]acetamide would yield N-Ethyl-2-(1-methylpiperidin-4-yl)ethanamine. This two-step sequence of acylation followed by reduction provides a reliable method for the controlled N-alkylation of the primary amine.

| Starting Material | Reducing Agent | Solvent | Product | Resulting Amine Derivative |

| 4-(2-Aminoethyl)-1-methylpiperidine 1-oxide | H2, Pd/C | Ethanol (B145695) | This compound | Tertiary Amine (Piperidine) |

| N-[2-(1-Methylpiperidin-4-yl)ethyl]acetamide | Lithium Aluminum Hydride (LiAlH4), then H2O workup | Tetrahydrofuran (B95107) (THF) | N-Ethyl-2-(1-methylpiperidin-4-yl)ethanamine | Secondary Amine |

Electrophilic and Nucleophilic Aromatic Substitution on Derived Heterocyclic Moieties

Electrophilic Aromatic Substitution:

Five-membered aromatic heterocycles such as pyrroles, furans, and thiophenes are generally electron-rich and thus highly reactive towards electrophiles. The heteroatom in these rings can donate electron density, activating the ring for electrophilic attack, which typically occurs at the position adjacent to the heteroatom (the α-position). For instance, if the ethylamine (B1201723) moiety of this compound were to be used to synthesize a pyrrole (B145914) ring, the resulting N-substituted pyrrole would be expected to undergo facile electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation under mild conditions.

In contrast, six-membered aromatic heterocycles containing a nitrogen atom, such as pyridine (B92270), are electron-deficient. The nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophiles than benzene. Electrophilic attack on a pyridine ring requires harsh reaction conditions and generally proceeds at the 3- and 5-positions. If this compound were a substituent on a pyridine ring, the pyridine's inherent lack of reactivity towards electrophiles would still dominate. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atoms in the molecule would likely be protonated, further deactivating the ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems, particularly those bearing a good leaving group (such as a halogen) and electron-withdrawing groups. Pyridine and other nitrogen-containing six-membered heterocycles are prime candidates for SNAr reactions. The substitution typically occurs at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). For example, a 2-chloropyridine (B119429) derivative incorporating the this compound scaffold could readily react with various nucleophiles to displace the chloride.

The presence of strong electron-withdrawing groups on the aromatic ring further facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. Therefore, a nitrated chloropyridine derived from the title compound would be even more susceptible to nucleophilic attack.

Derivatization for Advanced Chemical Probing

The structural features of this compound make it an attractive scaffold for the development of chemical probes, which are molecules designed to study biological processes. Derivatization of this compound can yield probes for various imaging modalities and interaction studies.

Fluorescent Probes:

Fluorescent probes are invaluable tools in biological research. A common strategy for creating such probes is to conjugate a fluorophore to a molecule that targets a specific biological entity. The primary amine of this compound is an ideal site for attaching a fluorescent dye. For instance, reaction with an isothiocyanate or a succinimidyl ester of a fluorophore like fluorescein (B123965) or a BODIPY dye would yield a fluorescently labeled derivative. Such probes could be used to visualize the distribution of the parent molecule or its targets in cells and tissues. The development of targetable and responsive fluorescent probes based on various scaffolds is a well-established field, and the cresyl violet scaffold, for example, has been used to create probes by introducing targeting and recognition groups at different positions. nih.gov

Radiolabeled Probes for PET Imaging:

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both research and clinical diagnostics. It requires a molecule labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The this compound scaffold can be radiolabeled in several ways. The methyl group on the piperidine nitrogen is a prime candidate for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common and efficient radiolabeling strategy. nih.gov

Alternatively, a derivative of the molecule could be synthesized to incorporate a site for fluorination. For example, a precursor with a suitable leaving group could be prepared for nucleophilic substitution with [¹⁸F]fluoride. While the development of PET radiotracers based on the 4-(4-[¹⁸F]-fluorobenzyl)piperidine pattern has been explored, it has been noted that in vivo defluorination can be a challenge. nih.gov The development of bimodal imaging agents, which combine a radionuclide for PET and a fluorescent dye for optical imaging on a single molecular scaffold, is also a growing area of research. nih.govmdpi.com Such a dual probe could potentially be synthesized using a derivative of this compound as the core scaffold.

Pharmacological and Biological Investigations of 2 1 Methylpiperidin 4 Yl Ethanamine and Its Analogues

Elucidation of Molecular Mechanism of Action

The therapeutic potential of a compound is fundamentally linked to its interaction with biological macromolecules. For 2-(1-methylpiperidin-4-yl)ethanamine and its analogues, understanding these interactions at the molecular level through receptor binding studies, enzymatic assays, and analysis of neurotransmitter system modulation is crucial.

Receptor Binding Studies and Selectivity Profiling

The 1-methylpiperidin-4-yl moiety is a key structural feature in numerous compounds that have been investigated for their affinity and selectivity towards various receptors. Analogues incorporating this motif have shown significant binding to several receptor types, including histamine (B1213489), serotonin (B10506), and sigma receptors.

One area of investigation has been the histamine H1 receptor (H1R), where the structure of the ligand influences binding affinity. Studies on H1R antagonists have shown that incorporating the 1-methylpiperidine (B42303) structure into tricyclic ring systems can increase affinity compared to non-tricyclic analogues. nih.gov This enhancement is often achieved by modifying the dissociation rate constants of the ligand from the receptor. nih.gov

Furthermore, analogues of this compound have been developed as potent inverse agonists for the 5-hydroxytryptamine (serotonin) 2A (5-HT2A) receptor. For instance, the compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) demonstrated high affinity for the human 5-HT2A receptor, with a mean pKi of 9.3 in membrane assays and 9.70 in whole cells. researchgate.net This compound showed lower affinity for the 5-HT2C receptor and lacked significant activity at 5-HT2B and dopamine (B1211576) D2 receptors, indicating a degree of selectivity. researchgate.net

Research into sigma receptors (σR), which are implicated in various neurological disorders, has also identified potent ligands containing the piperidine (B6355638) scaffold. A series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles showed high affinity for the σ1 receptor subtype. sigmaaldrich.com Specifically, a compound from this series with a two-carbon linker (n=2) exhibited a high affinity (Ki) of 1.45 nM for the human σ1 receptor, with a 290-fold selectivity over the σ2 subtype. sigmaaldrich.com

Table 1: Receptor Binding Affinities of Selected Analogues

| Compound/Analogue Class | Target Receptor | Binding Affinity (K_i) | Selectivity |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) | 5-HT_2A | pK_i = 9.3 (membranes) | Selective over 5-HT_2C, 5-HT_2B, D_2 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ_1 | 1.45 nM | 290-fold over σ_2 |

Enzymatic Inhibition and Activation Assays

The 1-methylpiperidin-4-yl structure is a core component of several molecules designed to interact with enzymes, particularly acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132).

Radiolabeled analogues such as N-[¹¹C]methylpiperidin-4-yl acetate (B1210297) ([¹¹C]MP4A) and 1-[¹¹C]methylpiperidin-4-yl propionate (B1217596) ([¹¹C]PMP) have been developed as substrates for AChE. documentsdelivered.comnih.govnih.gov These compounds are specifically hydrolyzed by AChE, a process that can be monitored using positron emission tomography (PET). documentsdelivered.comnih.govnih.gov [¹¹C]MP4A is reported to be hydrolyzed with 99% specificity by AChE, while [¹¹C]PMP shows 86-95% specificity. documentsdelivered.comnih.gov The hydrolysis rate of [¹¹C]PMP is 3- to 4-fold slower than that of [¹¹C]MP4A, which can allow for more precise measurements in regions with high enzyme concentration. nih.gov

Beyond being substrates, analogues have been designed as potent enzyme inhibitors. Research into multifunctional agents for Alzheimer's disease has led to the synthesis of N-(1-benzylpiperidin-4-yl)-based compounds that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov In a separate study, a polyfunctionalized pyridine (B92270) derivative incorporating a 1-benzylpiperidin-4-yl moiety was identified as a potent dual inhibitor of AChE (IC₅₀ = 13 nM) and BuChE (IC₅₀ = 3.1 µM). sigmaaldrich.com This highlights the potential for developing highly effective enzyme inhibitors based on this chemical scaffold.

Table 2: Enzymatic Inhibition by Selected Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition (IC₅₀) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM |

| N-(1-benzylpiperidin-4-yl)-based oxadiazole hybrids | Human AChE (hAChE) | Potent Inhibition |

| N-(1-benzylpiperidin-4-yl)-based oxadiazole hybrids | Human BuChE (hBChE) | Potent Inhibition |

| N-(1-benzylpiperidin-4-yl)-based oxadiazole hybrids | Human BACE-1 | Potent Inhibition |

Modulation of Neurotransmitter Systems

The primary mechanism by which this compound analogues modulate neurotransmitter systems is through their interaction with key enzymes and receptors of the cholinergic system. Acetylcholine is a vital neurotransmitter involved in functions like memory and cognition. documentsdelivered.comnih.gov

The inhibition of acetylcholinesterase (AChE) by piperidine-based compounds is a key modulatory action. documentsdelivered.comnih.gov AChE is the enzyme responsible for the rapid breakdown of acetylcholine in the synaptic cleft. documentsdelivered.comnih.govnih.gov By inhibiting this enzyme, these analogues prevent the degradation of acetylcholine, leading to an increase in its concentration and duration of action at cholinergic synapses. nih.gov Ex vivo studies on rat models treated with an N-(1-benzylpiperidin-4-yl)-based inhibitor showed a significant increase in acetylcholine levels in hippocampal brain homogenates. nih.gov

The development of radiolabeled analogues like [¹¹C]MP4A and [¹¹C]PMP, which act as substrates for AChE, has been instrumental in studying the activity of the cholinergic system in vivo. documentsdelivered.comnih.gov After these agents cross the blood-brain barrier, they are hydrolyzed by AChE into hydrophilic metabolites that become trapped in the brain, allowing for the mapping of AChE activity. documentsdelivered.comnih.govnih.gov This provides a direct way to investigate the integrity of the cholinergic system.

Biological Activity Spectrum and Therapeutic Potential

The molecular interactions of this compound and its analogues translate into a broad spectrum of biological activities, with significant research focused on neurological disorders and, more broadly for the piperidine class, on cancer.

Investigations in Neurological and Psychiatric Disorders

The degeneration of cholinergic neurons and subsequent decline in acetylcholine levels is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease (AD) and Parkinson's disease (PD). documentsdelivered.comnih.govnih.gov Consequently, the ability of this compound analogues to act as AChE inhibitors forms the basis of their therapeutic potential in this area. By increasing the availability of acetylcholine, these compounds aim to ameliorate the cognitive and memory deficits associated with these conditions. nih.gov

Multi-target drug design has yielded piperidine-based compounds that not only inhibit AChE and BuChE but also the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), another key enzyme in the pathogenesis of Alzheimer's disease. nih.gov Animal studies with such compounds have demonstrated improvements in cognition and memory in scopolamine- and Aβ-induced behavioral models of AD. nih.gov

The therapeutic potential extends to psychiatric disorders through the modulation of serotonin receptors. The 5-HT2A receptor inverse agonist ACP-103, which contains the 1-methylpiperidin-4-yl core, represents a class of molecules being investigated for such applications. researchgate.net Furthermore, the high affinity of certain analogues for sigma-1 receptors suggests a potential role in treating neuropathic pain. sigmaaldrich.com

Anticancer Activity Research

The piperidine nucleus is a prevalent scaffold in a wide range of biologically active compounds and has been explored for its potential in developing novel anticancer agents. nih.gov While direct studies on the anticancer activity of this compound are limited, extensive research on various piperidine derivatives demonstrates the promise of this chemical class in oncology.

Piperidine derivatives have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. For example, one study found that a series of synthesized piperidines were considerably more toxic to cancer cell lines (including renal, colon, and lung cancer cells) than to normal cells. Specifically, piperidine derivative 16 was identified as being 156 times more active against the 786-0 renal cell line compared to normal keratinocyte cells. The proposed mechanism for some of these compounds involves intercalation with DNA.

Other research has focused on different mechanisms. A piperidine derivative, compound 17a, was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner, likely by targeting androgen receptor (AR) signaling. nih.gov In another study, furfurylidene 4-piperidone (B1582916) analogues showed significant cytotoxicity against human leukemia cell lines, and two compounds demonstrated significant anticancer activity in a mouse model of Ehrlich ascites carcinoma. The broad range of molecular pathways targeted by piperidine-containing compounds, including the induction of apoptosis and cell cycle arrest, underscores their potential as a versatile scaffold for the development of new anticancer therapies. nih.govresearchgate.net

Table 3: Anticancer Activity of Selected Piperidine Analogues

| Analogue/Derivative Class | Cancer Cell Line/Model | Observed Activity |

| Piperidine derivative 16 | 786-0 (Renal) | GI₅₀ = 0.4 µg/mL |

| Piperidine derivative 17a | PC3 (Prostate) | Concentration-dependent proliferation inhibition |

| Furfurylidene 4-piperidone (Compound 2a) | Ehrlich Ascites Carcinoma (in vivo) | Significant anticancer activity |

| Furfurylidene 4-piperidone (Compound 2d) | Molt-4 (Leukemia) | Significant cytotoxicity |

| Furfurylidene 4-piperidone (Compound 2d) | Ehrlich Ascites Carcinoma (in vivo) | Significant anticancer activity |

Antimicrobial Efficacy Studies

Investigations into the antimicrobial properties of piperidine derivatives have revealed a spectrum of activity against various microbial strains. Studies on compounds structurally related to this compound demonstrate that the piperidine scaffold is a key pharmacophore for antimicrobial action.

The in vitro antimicrobial activity of newly synthesized piperidine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain piperidine derivatives have shown notable activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comresearchgate.net In some cases, the efficacy against Staphylococcus aureus was comparable to the standard antibiotic chloramphenicol. researchgate.net The disc diffusion method is a common technique used for these screenings, where the diameter of the inhibition zone indicates the level of antibacterial activity. biointerfaceresearch.comresearchgate.net

Further studies have explored the efficacy of various piperidine derivatives against a wider range of pathogens. Six novel piperidine derivatives were tested against seven bacterial strains, with one compound exhibiting the strongest inhibitory activity and the most favorable Minimum Inhibitory Concentration (MIC) results. academicjournals.org The tested bacteria included Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org However, the antifungal activity of these specific derivatives was limited, showing no effect against Fusarium verticilliodes, Candida utilis, and Penicillium digitatum, though some activity was observed against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

The introduction of other chemical groups, such as a thiosemicarbazone moiety, to the piperidin-4-one core has been shown to significantly enhance antifungal activity. biomedpharmajournal.org Similarly, the synthesis of piperidin-4-one derivatives condensed with thiosemicarbazide (B42300) resulted in compounds with notable antimicrobial efficiency against Staphylococcus aureus and Enterobacter sp. yu.edu.jo

Structure-Activity Relationship (SAR) Analysis

Influence of Piperidine N-Substitution on Biological Profile

The substituent on the piperidine nitrogen plays a crucial role in determining the biological activity of this class of compounds. In this compound, this substituent is a methyl group. Altering this group can significantly impact the molecule's properties and its antimicrobial efficacy.

Studies on piperidine-based sulfobetaines, which feature a quaternary piperidinium (B107235) center, have shown that the length of the N-alkyl chain is a critical determinant of antimicrobial activity. nih.gov For instance, in a series of N-alkyl betaines, the antimicrobial potency generally increased with the length of the alkyl chain, with compounds bearing a 16-carbon chain (C16) often exhibiting the best activity. nih.gov This suggests that lipophilicity and the ability to interact with microbial cell membranes are strongly influenced by the N-substituent.

In other classes of piperidine derivatives, the nature of the N-substituent also modulates activity. For example, in a study of piperidinothiosemicarbazones, derivatives with a basic piperidine or pyrrolidine (B122466) substituent were found to be the most active against Mycobacterium tuberculosis, whereas substitution with a less basic morpholine (B109124) ring lowered the activity. mdpi.com This highlights the importance of the basicity of the N-substituent for certain biological targets. The activity decreased in the order: piperidine > pyrrolidine > morpholine. mdpi.com

Impact of Ethanamine Chain Modifications on Target Interaction

The ethanamine side chain at the C4 position of the piperidine ring is another critical element for biological activity. Modifications to this chain, including its length, rigidity, and the nature of the terminal amino group, can profoundly affect how the molecule interacts with its biological targets.

In a series of tert-amylphenoxyalkyl (homo)piperidine derivatives designed as histamine H3 receptor ligands, the length of the alkyl spacer chain connecting the phenoxy group to the piperidine nitrogen was systematically varied. nih.gov The highest affinities for the receptor were observed for derivatives with a pentyl (five-carbon) spacer chain, indicating that an optimal chain length is required for effective binding. nih.gov While this study involves N-alkylation rather than C4-alkylation, it underscores the principle that the length and flexibility of aliphatic chains are crucial for fitting into a receptor's binding pocket.

Similarly, research on methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives involved coupling various amino acids to the piperidine scaffold. researchgate.net This effectively modifies the side chain attached to the ring, leading to compounds with varying antimicrobial profiles. The structural diversity introduced by changing the amino acid residue directly influences the resulting biological activity.

The presence of halogen substituents on aromatic rings attached to the piperidine core can also be essential. In one study, the combination of bromo, chloro, and pyrrolidino substituents resulted in inhibitory activity against microorganisms, whereas a related compound lacking the halogen atoms was inactive. tandfonline.com This indicates that electronic effects and the potential for halogen bonding in the side chain or associated moieties are significant for target interaction. tandfonline.comnih.gov

Conformational Effects on Pharmacological Activity

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a biological target. For piperidine derivatives, the non-planar nature of the piperidine ring (typically adopting a chair conformation) and the rotational freedom around single bonds create a complex conformational landscape.

The Curtin-Hammett principle is relevant in cases where conformers can interconvert rapidly relative to the rate of a reaction or binding event. researchgate.net The observed product distribution or binding affinity will depend on the relative energies of the transition states, not just the ground-state populations of the conformers. Therefore, understanding the energy barriers between different chair or boat conformations of the piperidine ring and the rotational barriers of its side chains is essential for predicting pharmacological activity. Methods like solid-state nuclear magnetic resonance (SSNMR) can provide powerful restraints on molecular conformation by measuring internuclear distances and the relative orientations of chemical bonds. mdpi.com

Computational Chemistry and Cheminformatics Applied to 2 1 Methylpiperidin 4 Yl Ethanamine

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are cornerstone techniques in structure-based drug design, used to predict how a molecule like 2-(1-Methylpiperidin-4-yl)ethanamine might interact with a biological target, such as a protein receptor or enzyme. mdpi.comnih.gov

Detailed Research Findings:

The initial step in a docking study involves obtaining the three-dimensional structures of both the ligand, this compound, and the target receptor. The ligand's structure would be generated and optimized using computational chemistry software. The process involves predicting the most stable conformation of the molecule and its various possible shapes.

The core of a docking study is the algorithm that "docks" or fits the ligand into the binding site of the receptor. nih.gov These algorithms explore a vast number of possible orientations and conformations of the ligand within the binding pocket. For each generated pose, a scoring function is used to estimate the binding affinity. This score is typically based on factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

For this compound, a hypothetical docking study against a target protein would identify key interactions. The primary amine of the ethanamine group and the nitrogen of the methylpiperidine ring are both potential hydrogen bond donors and acceptors. The hydrocarbon backbone provides a scaffold that can have hydrophobic interactions with nonpolar residues in the binding pocket. The results of such a study would be presented in a table detailing the predicted binding energy and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Docking Interaction Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | ASP 145 | Hydrogen Bond (with ethanamine) |

| LYS 67 | Hydrogen Bond (with piperidine (B6355638) N) | ||

| LEU 120, VAL 75 | Hydrophobic Interaction | ||

| Hypothetical GPCR B | -7.9 | TYR 308 | π-cation (with piperidine N) |

| SER 190 | Hydrogen Bond (with ethanamine) | ||

| PHE 289 | Hydrophobic Interaction |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and reactivity of a molecule. wikipedia.orgimgroupofresearchers.com These methods provide detailed information about electron distribution, orbital energies, and other electronic properties that govern a molecule's behavior. mdpi.com

Detailed Research Findings:

For this compound, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be used to calculate its fundamental properties. imgroupofresearchers.com These calculations can predict the molecule's geometry with high accuracy, as well as its electronic characteristics.

Key parameters that would be determined include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic (primary and tertiary amines) and electrophilic sites. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Method | Significance |

| HOMO Energy | -6.2 eV | DFT/B3LYP | Relates to electron-donating ability |

| LUMO Energy | 1.5 eV | DFT/B3LYP | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP | Indicator of chemical reactivity |

| Dipole Moment | 1.8 D | DFT/B3LYP | Measures the polarity of the molecule |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orgfiveable.me Understanding the conformational preferences and the energy associated with each shape is vital, as the biological activity of a molecule is often tied to a specific conformation. fiveable.menih.gov

Detailed Research Findings:

For this compound, the key rotatable bonds are in the ethylamine (B1201723) side chain and the piperidine ring, which can exist in different chair and boat conformations. A systematic search or molecular dynamics simulation would be performed to explore the conformational space of the molecule. acs.org

The result of this analysis is a potential energy surface, which maps the energy of the molecule as a function of its geometry. drugdesign.org The low-energy regions on this landscape correspond to the most stable conformations. For this compound, this analysis would reveal the preferred orientation of the ethylamine side chain relative to the piperidine ring and the energetic barriers between different conformations. This is particularly important for understanding how the molecule might adapt its shape upon binding to a receptor. nih.gov

Table 3: Major Predicted Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298K (%) |

| 1 (Extended) | 175° | 0.00 | 65 |

| 2 (Gauche) | 65° | 1.2 | 30 |

| 3 (Folded) | -60° | 1.5 | 5 |

Advanced Analytical Methodologies for 2 1 Methylpiperidin 4 Yl Ethanamine Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide fundamental information about the molecular framework of 2-(1-Methylpiperidin-4-yl)ethanamine by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the N-methylpiperidine ring and the ethylamine (B1201723) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the piperidine (B6355638) ring protons (axial and equatorial), the methine proton at the C4 position, and the two methylene (B1212753) groups of the ethylamine chain. The N-methyl protons would appear as a singlet, typically in the 2.2-2.5 ppm range. The piperidine ring protons would present as complex multiplets due to spin-spin coupling. The primary amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. For this compound, eight distinct carbon signals are anticipated. The N-methyl carbon is expected around 46 ppm. The piperidine ring carbons (C2/C6, C3/C5, C4) and the ethylamine side chain carbons would have characteristic shifts influenced by the nitrogen atoms. Data from similar structures like 4-methylpiperidine (B120128) show ring carbons in the range of 30-50 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 (s) | ~46 |

| Piperidine H2/H6 (axial/equatorial) | ~1.8 - 3.0 (m) | ~55 |

| Piperidine H3/H5 (axial/equatorial) | ~1.2 - 1.8 (m) | ~32 |

| Piperidine H4 | ~1.5 (m) | ~35 |

| -CH₂-CH₂-NH₂ | ~1.4 (q) | ~38 |

| -CH₂-NH₂ | ~2.7 (t) | ~42 |

| -NH₂ | Variable, broad | N/A |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of its key structural features. Studies on derivatives of the parent structure, 2-(Piperidin-4-yl)ethanamine, support the expected vibrational modes. researchgate.net

Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary amine) | Symmetric and Asymmetric Stretching | 3300 - 3500 (two bands, medium-weak) |

| C-H (alkane) | Stretching | 2850 - 2960 (strong) |

| N-H (amine) | Scissoring (Bending) | 1590 - 1650 (medium) |

| C-N | Stretching | 1000 - 1250 (medium) |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are paramount for separating this compound from impurities, starting materials, and byproducts, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing polar, amine-containing compounds. A typical setup would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape and retention for the basic amine, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. mdpi.com This technique is highly effective for quantifying the purity of the final product.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS). nih.gov Analysis may be performed directly on a polar capillary column designed for amines. Alternatively, derivatization of the primary amine group, for example through acylation, can be employed to improve the compound's thermal stability and chromatographic behavior, leading to sharper peaks and enhanced resolution. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. libretexts.org

Molecular Ion Peak: The empirical formula of this compound is C₈H₁₈N₂. High-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of approximately 142.1470 g/mol . epa.gov In a standard electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 142.

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. For N-alkyl piperidines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. The mass spectrum of 1-methylpiperidine (B42303) shows a characteristic base peak at m/z 98, resulting from the loss of a hydrogen atom, and a significant fragment at m/z 58. nist.gov For this compound, the following fragmentation pathways are predicted:

Cleavage of the ethylamine side chain, leading to the formation of a stable N-methylpiperidine fragment.

A key fragmentation would be the cleavage alpha to the ring nitrogen, resulting in a stable iminium ion at m/z 98. This is often the base peak in such compounds.

Loss of the N-methyl group (15 Da) is another possible fragmentation.

Cleavage at the C4 position of the piperidine ring can also occur.

Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at ring nitrogen, loss of C₂H₄N |

| 58 | [C₃H₈N]⁺ | Further fragmentation of the piperidine ring |

| 44 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain [CH₂-NH₂]⁺ |

Solid-State Characterization for Polymorphism and Crystalline Forms

The solid-state properties of a compound, including its crystal structure and potential for polymorphism (the ability to exist in multiple crystalline forms), are critical in pharmaceutical and material science contexts. While specific data for this compound is not available, standard techniques would be employed for its characterization.

X-ray Crystallography (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. For piperidine derivatives, this technique confirms the adoption of a stable chair conformation for the six-membered ring. researchgate.netnih.gov Powder XRD (pXRD) is used to analyze bulk crystalline material, identify different polymorphic forms, and assess material purity. nih.gov

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is used to determine the melting point and purity of a crystalline solid and to identify and characterize different polymorphs, which would exhibit distinct melting points and thermal behaviors.

The characterization of any new batch or potential crystalline form of this compound would necessitate a combination of these solid-state techniques to ensure consistency and control over its physical properties.

Emerging Applications and Interdisciplinary Research Directions for 2 1 Methylpiperidin 4 Yl Ethanamine

Role in Advanced Materials Science and Polymer Chemistry

The chemical structure of 2-(1-Methylpiperidin-4-yl)ethanamine lends itself to applications in polymer science, both as a potential monomer and as a functionalizing agent. Research into related piperidine (B6355638) structures demonstrates their utility in creating advanced polymers. For instance, piperidine-containing monomers, such as 1-chloro-3-piperidine-2-propylmethacrylate, have been successfully used in radical polymerization to synthesize functional polymers. researchcommons.org The kinetic and energetic parameters of such polymerization reactions have been studied, indicating that the piperidine cycle can be effectively incorporated into polymer backbones. researchcommons.org

Furthermore, piperidine derivatives play a significant role as reagents in the synthesis of biopolymers. In solid-phase peptide synthesis (SPPS), a cornerstone of biotechnology and materials science, bases are required for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. researchgate.net While piperidine is the standard reagent, related compounds like 4-methylpiperidine (B120128) have been investigated as effective alternatives. researchgate.net These studies highlight the utility of the piperidine scaffold in processes central to the creation of advanced biomaterials like synthetic peptides.

Conjugation Strategies for Targeted Delivery Systems

Bioconjugation, the covalent linking of a molecule to a biomolecule like a protein or nucleic acid, is a leading strategy for developing targeted therapeutics. nih.gov The goal is to enhance the pharmacological properties of a drug, improve its biological half-life, and ensure it reaches the desired cells or tissues. nih.gov The structure of this compound, with its reactive primary amine, makes it a suitable candidate for incorporation into such advanced delivery systems.

Small interfering RNA (siRNA) has immense therapeutic potential for treating diseases by silencing specific genes, but its clinical application is hindered by poor stability and inefficient cellular uptake. nih.gov One of the most promising solutions is the use of bioconjugates, where siRNA is attached to molecules that facilitate delivery. nih.gov These carrier molecules often include lipids or polymers that can interact with the cell membrane and protect the siRNA from degradation. nih.gov

The primary and tertiary amine groups of this compound give it a cationic character, which is a key feature for binding the negatively charged phosphate (B84403) backbone of siRNA. This suggests its potential use as a building block for creating cationic lipids or polymers designed for nucleic acid delivery. By conjugating this compound to a lipid or polymer backbone, novel carrier systems could be developed to form complexes with siRNA, shielding it from nucleases and facilitating its entry into cancer cells. While direct studies using this specific compound for siRNA delivery are not prominent, its chemical properties align with the fundamental requirements for designing such carrier molecules. nih.gov

The 4-(2-aminoethyl)piperidine scaffold, of which this compound is a prime example, has been actively explored in the design of carrier systems for therapeutic agents, particularly in oncology. Research has focused on synthesizing derivatives that act as ligands for specific biological targets, thereby delivering a therapeutic effect.

A notable area of investigation is the development of ligands for the sigma-1 (σ1) receptor, which is overexpressed in several types of tumors. A series of novel σ1 receptor ligands based on the 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their antiproliferative properties. nih.govresearchgate.net In this research, 1-methylpiperidine (B42303) derivatives showed particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.govresearchgate.net Certain methylated piperidines demonstrated stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than existing σ1 ligands. nih.govresearchgate.net

| Compound | Description | Observed Effect |

|---|---|---|

| 20a | 1-Methylpiperidine derivative | Inhibited growth of DU145 cells; more active than reference ligands NE100 and S1RA. |

| 21a | 1-Methylpiperidine derivative | Inhibited growth of DU145 cells; more active than reference ligands NE100 and S1RA. |

| 22a | 1-Methylpiperidine derivative | Inhibited growth of DU145 cells; more active than reference ligands NE100 and S1RA. |

Separately, a closely related scaffold, N-(2-aminoethyl)piperidine-4-carboxamide, was identified as a promising backbone for developing multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are critical in cancer progression. nih.gov A representative compound from this series, 6b , showed significant anti-proliferative activity against human liver cancer (HepG2) and chronic myelogenous leukemia (K562) cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ Value (μM) |

|---|---|---|

| HepG2 | Human Liver Cancer | 11.3 |

| K562 | Chronic Myelogenous Leukemia | 4.5 |